Hogival; Oestrone-3-acetate; Puboestrene

Beschreibung

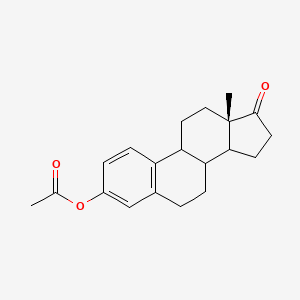

Hogival, Oestrone-3-acetate, and Puboestrene are synonyms for the same chemical compound, identified by the CAS number 901-93-9. This compound is a steroidal estrogen derivative with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol. Structurally, it is characterized by:

- A 3-acetoxy group (esterification of estrone at the 3-hydroxy position).

- A 17-keto group on the estratriene backbone (1,3,5(10)-estratriene).

Puboestrene is the name used in phytochemical contexts, as it was first isolated from the bark of Holarrhena pubescens. Hogival is likely a trade name, while Oestrone-3-acetate is the standardized chemical nomenclature. The compound is implicated in estrogenic pathways, particularly in hormone-dependent conditions like breast cancer, and has been studied for its metabolic interactions with estrone sulfatase.

Eigenschaften

Molekularformel |

C20H24O3 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16?,17?,18?,20-/m0/s1 |

InChI-Schlüssel |

KDPQTPZDVJHMET-MPTUAUJUSA-N |

Isomerische SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4=O)C |

Kanonische SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Synonyme |

acetoxyestrone estrone acetate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Oestrone-3-acetate (Hogival/Puboestrene) with structurally or functionally related compounds:

Key Structural and Functional Differences:

Oestrone-3-acetate vs. Hexestrol: Oestrone-3-acetate is a steroidal estrogen, while Hexestrol is a non-steroidal synthetic estrogen. The latter lacks the steroid backbone, reducing receptor specificity but enhancing metabolic stability. Hexestrol is less prone to enzymatic degradation, making it suitable for oral administration.

Oestrone-3-acetate vs. Dehydroepiandrosterone Acetate :

- Both are steroid esters, but Dehydroepiandrosterone Acetate is an androgen precursor with a 5-ene structure, whereas Oestrone-3-acetate has an aromatic A-ring (estratriene).

Oestrone-3-acetate vs. Estrone-3-methylthiophosphonate :

- The thiophosphonate group in the latter confers resistance to hydrolysis, enhancing its efficacy as a sulfatase inhibitor compared to Oestrone-3-acetate.

Detailed Research Findings

Estrogenic and Anticancer Activity

- Mechanism in Breast Cancer: Oestrone-3-acetate is hydrolyzed to estrone, which is further converted to estradiol. This pathway is critical in hormone-dependent breast tumors.

- Natural Source and Antibacterial Synergy: Puboestrene, isolated from H. pubescens, synergizes with novobiocin to combat multidrug-resistant Acinetobacter baumannii. This highlights its role beyond estrogenic activity.

Structural-Activity Relationships (SAR)

- Acetylation at Position 3 : Enhances lipid solubility and prolongs half-life compared to estrone.

- Modifications at Position 3 : Thiophosphonate or methyl groups (as in Estrone-3-methylthiophosphonate) block metabolic hydrolysis, creating potent inhibitors.

Limitations of Structural Similarity

Despite shared steroid backbones, minor structural changes (e.g., 5-ene vs. estratriene) drastically alter biological activity. For example, Hydrogesterone (a progestin) and Oestrone-3-acetate bind to different nuclear receptors, illustrating the importance of functional group placement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.